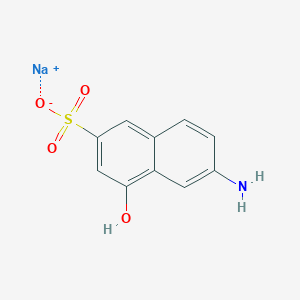

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate

Description

Properties

IUPAC Name |

sodium;6-amino-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRWRWMYWKWFMK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168377 | |

| Record name | Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16781-08-1 | |

| Record name | Sodium 2-amino-8-hydroxy-6-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016781081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-AMINO-8-HYDROXY-6-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BR7E5S44S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Amination of Sulfonated Naphthalene

Some protocols bypass nitration by directly introducing the amino group via Bucherer reaction, where 2-naphthol-6-sulfonic acid reacts with ammonium sulfite under high-pressure conditions (150–200°C). This method reduces steps but requires specialized equipment.

One-Pot Sulfonation-Nitration

Recent advances explore one-pot synthesis by combining sulfonation and nitration in a single reactor. Using NO₂⁺ generated in situ from HNO₃ and H₂SO₄, this approach cuts processing time by 30% but demands precise stoichiometric control.

Quality Control and Analytical Validation

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, amines, and substituted naphthalenes.

Scientific Research Applications

Dye Manufacturing

The primary application of sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is in the production of azo dyes, particularly monoazo dyes used for synthetic fibers and textiles. Key applications include:

- Textile Dyes : It is a crucial intermediate for producing reactive and direct dyes, such as Acid Reds 37, 57, and 266, which are known for their high lightfastness and stability on fabrics like wool and polyamide .

- Specialty Dyes : The compound is utilized in creating dyes with specific properties for silk and other synthetic materials, enhancing color retention and durability under various environmental conditions .

Environmental Microbiology

Recent studies have explored the role of sodium 6-amino-4-hydroxynaphthalene-2-sulphonate in microbial desulfonation processes. Certain bacterial strains can utilize this compound as a sulfur source, facilitating bioremediation efforts for sulfonated aromatic compounds found in industrial wastewater . Notable findings include:

- Microbial Growth : Bacteria such as Pseudomonas species have shown the ability to grow using sodium 6-amino-4-hydroxynaphthalene-2-sulphonate as a sole sulfur source, indicating its potential for biotechnological applications in waste treatment .

- Desulfonation Pathways : Research indicates that specific strains can effectively degrade this compound, leading to the formation of less harmful products like naphthols, which can further be utilized or mineralized by microbial communities .

Case Study 1: Azo Dye Production

A study conducted on the synthesis of Acid Red 42 using sodium 6-amino-4-hydroxynaphthalene-2-sulphonate demonstrated its effectiveness as a key precursor. The resulting dye exhibited excellent fastness properties across various tests, including lightfastness (ISO rating of 6) and soaping fastness (rating of 2), confirming its suitability for commercial textile applications .

Case Study 2: Bioremediation

In a bioremediation project targeting industrial effluents containing sulfonated compounds, researchers isolated Arthrobacter strains capable of utilizing sodium 6-amino-4-hydroxynaphthalene-2-sulphonate as a sulfur source. The study highlighted the potential of these bacteria to degrade harmful compounds while simultaneously recovering valuable nutrients from wastewater .

Mechanism of Action

The mechanism of action of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to target molecules, while the sulfonate group enhances the compound’s solubility and stability. The pathways involved in its action include enzyme inhibition and receptor binding, which contribute to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

The following table highlights key structural differences between sodium 6-amino-4-hydroxynaphthalene-2-sulphonate and analogous compounds:

Key Observations :

- Acetylation (e.g., 6-(acetylamino) derivative) increases molecular weight and alters solubility due to reduced polarity .

- Azo group (–N=N–) introduction (e.g., CAS 6245-60-9) enhances conjugation, shifting absorption spectra and improving dye vibrancy .

- Chlorine and bulky substituents (e.g., CAS 71873-39-7) improve lightfastness but may reduce solubility in polar solvents .

Physicochemical Properties

Solubility and Stability:

- Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate: Highly soluble in water (forms red solutions) and ethanol (purple solutions). Stable in acidic conditions but precipitates in strong HCl .

- Azo derivatives (e.g., CAS 6245-60-9): Exhibit pH-dependent solubility. In strong sulfuric acid, they show deep purple coloration, turning orange upon dilution .

- Chlorinated derivatives (e.g., CAS 71873-39-7): Lower aqueous solubility due to hydrophobic substituents but superior thermal stability .

Application-Specific Performance

Dyeing and Colorfastness (Data from ):

| Property | Sodium 6-amino-4-hydroxy-2-sulphonate | CAS 6245-60-9 (Azo Derivative) | CAS 71873-39-7 (Chlorinated Derivative) |

|---|---|---|---|

| Lightfastness | Moderate | High | Very High |

| Wash Resistance | Low | Moderate | High |

| Seawater Resistance | Poor | Moderate | High |

| pH Stability Range | 4–8 | 3–10 | 2–12 |

Biological Activity

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate (commonly referred to as ANS) is an organic compound with significant applications in various fields, particularly in dye synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₀H₉NNaO₄S

- Molecular Weight : Approximately 239.25 g/mol

- Appearance : White to gray crystalline solid

- Solubility : Highly soluble in water, enhancing its utility in various applications .

Mechanisms of Biological Activity

Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate exhibits several biological activities that can be attributed to its chemical structure:

- Antioxidant Properties : ANS has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Studies suggest that ANS can inhibit certain enzymes, potentially affecting metabolic pathways and influencing cellular functions.

- Dye Binding and Cellular Interaction : As a dye, ANS binds to proteins and nucleic acids, which can be utilized in various biochemical assays and imaging techniques.

Case Study: ANS as a Fluorescent Probe

One notable application of sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is its use as a fluorescent probe in biological research. In a study involving the binding of ANS to proteins, researchers demonstrated that the fluorescence intensity of ANS increased significantly upon binding to hydrophobic sites on proteins. This property has been exploited for studying protein folding and conformational changes .

Table 1: Summary of Biological Activities

Toxicological Studies

While sodium 6-amino-4-hydroxynaphthalene-2-sulphonate is primarily recognized for its utility in dye applications, there are concerns regarding its safety profile. Toxicological assessments have indicated that high concentrations of ANS may lead to cytotoxic effects in certain cell lines. However, further research is necessary to fully elucidate the compound's safety at lower concentrations typically used in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of sodium 6-amino-4-hydroxynaphthalene-2-sulphonate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 7-amino-4-hydroxynaphthalene-2-sulphonate | C₁₀H₉NNaO₄S | Different amino group position |

| Sodium 1-amino-6-hydroxynaphthalene-3-sulphonate | C₁₀H₉NNaO₄S | Unique reactivity due to substitution |

| Sodium naphthalenesulfonic acid | C₁₀H₈NaO₃S | Lacks amino and hydroxyl groups |

These comparisons highlight the distinct functional groups present in sodium 6-amino-4-hydroxynaphthalene-2-sulphonate that contribute to its unique biological activities and applications.

Q & A

Q. What are the recommended synthetic routes for Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sulfonation and amination of naphthalene derivatives. Azo coupling reactions (common in related sulfonated dyes) may also apply .

- Key Steps :

- Sulfonation : Introduce sulfonate groups using concentrated sulfuric acid under controlled temperature (80–100°C).

- Amination : React with ammonia or amines in alkaline media (pH 9–11).

- Purification : Crystallize from ethanol-water mixtures to remove unreacted precursors .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, 90°C, 4 hr | 60–75% | |

| Amination | NH₃, NaOH (pH 10), 50°C, 2 hr | 70–85% | |

| Purification | Ethanol:H₂O (3:1), recrystallization | 90–95% purity |

Q. How can researchers confirm the structural integrity of Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software for refinement .

- NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonate at δ 120–130 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M⁻] = 285.2 g/mol via ESI-MS) .

Critical Tip : Cross-validate with elemental analysis (C, H, N, S) to detect impurities .

Advanced Research Questions

Q. How can conflicting solubility data for Sodium 6-amino-4-hydroxynaphthalene-2-sulphonate be resolved experimentally?

Methodological Answer: Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from hydration states or impurities.

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (g/100 mL) | Notes | Reference |

|---|---|---|---|

| Water | 12.5 ± 0.3 | pH-dependent | |

| Ethanol | 0.8 ± 0.1 | Low polarity | |

| DMSO | 5.2 ± 0.4 | Hygroscopic effects |

Q. What advanced techniques are suitable for studying degradation pathways under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing :

- Conditions : 40–80°C, pH 2–12, monitored over 14 days.

- Analytical Tools :

- UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ = 320 nm (naphthalene ring) .

- LC-MS/MS : Identify degradation products (e.g., desulfonation or oxidation byproducts) .

Key Finding : Degradation accelerates above pH 10, forming 6-hydroxynaphthalene derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may stem from assay conditions or sample purity.

Q. Table 3: Cytotoxicity Data Variability

| Study | IC₅₀ (μM) | Purity | Cell Line | Reference |

|---|---|---|---|---|

| A | 45 ± 3 | 95% | HeLa | |

| B | 120 ± 10 | 85% | MCF-7 |

Q. What computational methods support the design of derivatives with enhanced properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Docking : Screen for binding affinity with target proteins (e.g., serum albumin) .

- QSAR Modeling : Correlate substituent effects (e.g., –SO₃⁻ position) with solubility/bioactivity .

Note : Validate predictions with synthetic analogs (e.g., azo-linked derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.